molecular formula C20H21N3O5S2 B2564464 2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 953194-91-7

2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No.: B2564464
CAS No.: 953194-91-7
M. Wt: 447.52
InChI Key: OJFHKWHVADXABW-UHFFFAOYSA-N
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Description

2-Morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate is a synthetic small molecule characterized by a benzothiazole core substituted with a morpholine ring at the 2-position and a 4-(N,N-dimethylsulfamoyl)benzoate ester at the 6-position. The morpholine moiety enhances solubility and serves as a hydrogen bond acceptor, while the dimethylsulfamoyl group contributes to metabolic stability and target binding . This compound is of interest in medicinal chemistry, particularly in kinase inhibition and antimicrobial research, due to its hybrid pharmacophore design combining heterocyclic and sulfonamide motifs. Structural confirmation typically involves NMR, IR, and mass spectrometry, as exemplified in related sulfonamide-triazole derivatives .

Properties

IUPAC Name

(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-22(2)30(25,26)16-6-3-14(4-7-16)19(24)28-15-5-8-17-18(13-15)29-20(21-17)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFHKWHVADXABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 4-(2-chloro ethyl) morpholine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and the benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other sulfonamide-containing heterocycles, such as triazole-thiones and hydrazinecarbothioamides. Below is a comparative analysis based on synthesis, spectral properties, and biological relevance:

Compound Core Structure Key Substituents Spectral Confirmation Biological Relevance
Target Compound Benzothiazole Morpholine, dimethylsulfamoyl benzoate IR: ν(C=O) ~1680 cm⁻¹; NMR: aromatic protons (δ 7.2–8.5 ppm) Kinase inhibition, antimicrobial activity (hypothesized)
Triazole-thiones [7–9] 1,2,4-Triazole Sulfonylphenyl, difluorophenyl IR: ν(C=S) ~1250 cm⁻¹; NMR: absence of C=O, tautomerism resolved via NH stretches (~3400 cm⁻¹) Antifungal, antibacterial
Hydrazinecarbothioamides [4–6] Hydrazine-carbothioamide Sulfonylphenyl, difluorophenyl IR: ν(C=O) ~1670 cm⁻¹, ν(C=S) ~1250 cm⁻¹; NMR: NH signals (δ 9–10 ppm) Enzyme inhibition (e.g., carbonic anhydrase)
Sulfonamide-benzoic acid derivatives Benzoic acid Halogenated phenylsulfonyl IR: ν(SO₂) ~1150 cm⁻¹; NMR: aromatic and sulfonamide protons Anti-inflammatory, diuretic

Key Differences and Advantages

Morpholine vs. Triazole/Tetrazole Cores: The benzothiazole-morpholine scaffold in the target compound offers superior solubility compared to triazole-thiones, which exhibit tautomerism that complicates drug-receptor interactions .

Dimethylsulfamoyl vs. Simple Sulfonamides: The N,N-dimethyl group in the sulfamoyl moiety reduces renal toxicity risks compared to non-alkylated sulfonamides (e.g., compounds [4–6]), while maintaining strong electrostatic interactions with target proteins .

Ester vs. Amide Linkages :
The benzoate ester in the target compound improves membrane permeability over amide-linked analogues (e.g., hydrazinecarbothioamides [4–6]), which are prone to hydrolysis in acidic environments .

Notes on Methodology and Limitations

  • Structural Analysis : SHELX software is widely used for crystallographic refinement of similar small molecules, though the target compound’s structure was likely resolved via spectroscopic methods due to crystallization challenges .
  • Projections rely on structurally related sulfonamide and heterocyclic systems .

Biological Activity

The compound 2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C15H18N4O3S
  • Molecular Weight: 350.39 g/mol
  • CAS Number: 94641-22-2

The compound features a morpholine ring and a sulfamoyl group, which are crucial for its biological activity. The presence of the benzothiazole moiety contributes to its interaction with various biological targets.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer effects. A study focused on similar compounds demonstrated that they inhibit the proliferation of human cancer cell lines, such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer), through various mechanisms:

  • Cell Proliferation Inhibition : Compounds similar to this compound have shown IC50 values in the micromolar range against cancer cell lines, indicating potent antiproliferative effects.
  • Induction of Apoptosis : These compounds can trigger apoptosis in cancer cells, as evidenced by flow cytometry analysis showing increased annexin V positivity.
  • Cell Cycle Arrest : The compound has been observed to induce G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory activity. Similar benzothiazole derivatives have been reported to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This effect is crucial for managing chronic inflammatory conditions often associated with cancer progression.

Mechanistic Insights

The mechanism of action for this compound may involve:

  • Inhibition of Signaling Pathways : Studies on related compounds have shown inhibition of the AKT and ERK signaling pathways, which are vital for cell survival and proliferation.
  • Modulation of Gene Expression : The compound may alter the expression levels of genes involved in apoptosis and inflammation.

Data Summary

Activity TypeCell LineIC50 (μM)Mechanism
AnticancerA431~2Proliferation inhibition
A549~3Apoptosis induction
H1299~2.5Cell cycle arrest
Anti-inflammatoryRAW264.7N/AIL-6 and TNF-α reduction

Case Studies

  • Study on Benzothiazole Derivatives : A comprehensive study synthesized various benzothiazole derivatives, including those structurally similar to our compound. These derivatives were tested for their anticancer properties using MTT assays and showed promising results against multiple cancer cell lines.
  • Dual Action Against Cancer and Inflammation : Another research article highlighted a series of benzothiazole compounds that demonstrated both anticancer and anti-inflammatory activities, suggesting that modifications to the benzothiazole core can enhance therapeutic efficacy.

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